molecular formula C7H11N3 B1323451 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine CAS No. 303021-32-1

1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine

Cat. No.: B1323451
CAS No.: 303021-32-1
M. Wt: 137.18 g/mol
InChI Key: YGGJYQPWXRLNBA-UHFFFAOYSA-N
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Description

1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine is a heterocyclic compound with the molecular formula C7H11N3 It is a bicyclic structure that includes both an imidazole and an azepine ring

Scientific Research Applications

1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential use in pharmaceuticals, particularly as a scaffold for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Safety and Hazards

1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,2-diaminoethane with a suitable dicarbonyl compound can lead to the formation of the imidazole ring, followed by further cyclization to form the azepine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Various reagents, including halogens and alkylating agents, can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce more saturated azepine derivatives.

Mechanism of Action

The mechanism of action of 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pathways involved can vary, but typically include interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: This compound is structurally similar but lacks the additional ring present in 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine.

    Imidazole: A simpler structure that forms part of the this compound molecule.

    Azepine: Another component of the this compound structure.

Uniqueness

This compound is unique due to its bicyclic structure, which combines the properties of both imidazole and azepine rings. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

1,4,5,6,7,8-hexahydroimidazo[4,5-d]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-3-8-4-2-7-6(1)9-5-10-7/h5,8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGJYQPWXRLNBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801265631
Record name 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303021-32-1
Record name 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303021-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,5,6,7,8-Hexahydroimidazo[4,5-d]azepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801265631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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